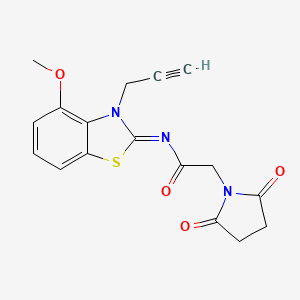
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a hybrid molecule that integrates the structural features of pyrrolidine derivatives and benzothiazole moieties. This unique combination suggests potential biological activities, particularly in the fields of neurology and pain management.
Chemical Structure
The molecular formula of the compound is C17H18N2O3S, with a molecular weight of approximately 342.4 g/mol. The structural components include:
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Benzothiazole moiety : Associated with antimicrobial and anticancer properties.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds derived from pyrrolidine-2,5-diones. In particular, a related compound demonstrated significant efficacy in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ) Induced Seizures : ED50 = 59.4 mg/kg
These findings suggest that the compound may act on multiple targets within the central nervous system, potentially inhibiting sodium/calcium currents and acting as a TRPV1 receptor antagonist .
Antinociceptive Activity
The same studies indicate promising antinociceptive effects. The lead compound showed efficacy in formalin-induced tonic pain models, suggesting its potential utility in treating neuropathic pain conditions .
The mechanisms underlying the biological activities of this class of compounds are thought to involve:
- Modulation of ion channels (sodium and calcium).
- Interaction with transient receptor potential channels (TRP channels), specifically TRPV1.
This multitarget approach may enhance therapeutic outcomes in epilepsy and pain management .
Case Studies and Research Findings
A focused set of hybrid compounds integrating known antiepileptic drug structures has been developed. These derivatives were tested against established seizure models, showing broad-spectrum anticonvulsant activity. Notably:
- Compound 33 exhibited the highest activity in both MES and psychomotor seizure models, indicating its potential as a lead candidate for further development .
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight | Anticonvulsant Activity (ED50) | Antinociceptive Activity |
|---|---|---|---|---|
| Lead Compound | C17H18N2O3S | 342.4 g/mol | MES: 23.7 mg/kg; PTZ: 59.4 mg/kg | Effective in formalin model |
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-9-19-16-11(24-2)5-4-6-12(16)25-17(19)18-13(21)10-20-14(22)7-8-15(20)23/h1,4-6H,7-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCQXDDTBXENPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














